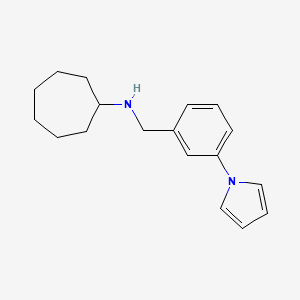

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine

Description

Properties

IUPAC Name |

N-[(3-pyrrol-1-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-2-4-10-17(9-3-1)19-15-16-8-7-11-18(14-16)20-12-5-6-13-20/h5-8,11-14,17,19H,1-4,9-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMCMCVFQYZYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC(=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 3-pyrrol-1-ylbenzyl bromide, which is then reacted with cycloheptylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antipsychotic Properties :

- Research indicates that derivatives of pyrrole compounds, including those similar to cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine, exhibit significant antipsychotic effects. For instance, studies have shown that certain piperidine derivatives can be effectively utilized in treating schizophrenia and other psychiatric disorders due to their dopamine receptor antagonism .

- Neuroprotective Effects :

- Analgesic Activity :

Case Studies

- Synthesis and Characterization :

- Biological Activity Assessment :

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cycloheptyl vs. Cyclohexyl Derivatives

- Cycloheptyl Group : The seven-membered ring in the target compound likely enhances hydrophobic interactions and conformational flexibility compared to smaller cyclohexyl analogs. In thiophene derivatives, cycloheptyl groups (e.g., compound 2r in ) demonstrated superior antiproliferative activity compared to cyclohexyl analogs, suggesting that increased ring size may improve bioactivity .

- Cyclohexyl-isoquinolin-1-yl-amine (C₁₅H₁₈N₂, ): Substitution with an isoquinoline ring introduces aromaticity and planar rigidity, contrasting with the benzyl-pyrrole moiety in the target compound. This difference may influence binding affinity to biological targets .

Heterocyclic Substituents

- Pyrrole vs. Pyridine/Thiophene: The target compound’s pyrrole ring (electron-rich, H-bond donor) contrasts with pyridine (electron-deficient, basic nitrogen) in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () or thiophene (sulfur-containing, polarizable) in cycloalkyl-thiophene derivatives (). These variations affect electronic properties and solubility .

Physical Data

Antifungal and Antiproliferative Effects

- Cycloheptyl-thiophene Derivatives : Exhibit potent antifungal activity (MIC₅₀: 2–8 µg/mL against Candida albicans) and antiproliferative effects (IC₅₀: <10 µM in cancer cells). The cycloheptyl group in compound 2r showed enhanced activity over cyclohexyl analogs, likely due to improved membrane penetration .

- Cyclohexyl-pyrazoloquinoline Amine (): No activity data are provided, but structural analogs with bulky substituents often face reduced bioavailability due to high hydrophobicity .

Target Compound Hypotheses

Given the cycloheptyl group’s role in enhancing bioactivity in related compounds, the target molecule may exhibit similar trends. However, the benzyl-pyrrole substituent could direct activity toward different targets (e.g., kinases or GPCRs) compared to thiophene or pyridine derivatives .

Biological Activity

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment, neurodegenerative disorders, and other therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine is synthesized through various chemical reactions involving cycloheptyl amines and pyrrole derivatives. The structural configuration is crucial for its biological activity, as modifications can significantly alter its efficacy against specific biological targets.

Biological Activity Overview

The biological activities of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine can be categorized into several key areas:

1. Anticancer Activity

- Several studies have reported its effectiveness against various cancer cell lines. For instance, a class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated potent activity with GI50 values in the nanomolar range against human cancer cell lines . These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase, mechanisms that are crucial for anticancer agents.

2. Neuroprotective Effects

- Research indicates that compounds with similar structures exhibit neuroprotective properties. For example, derivatives containing pyrrole rings have shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases . The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters.

3. Antimicrobial Activity

- Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated significant antibacterial activity against various strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups and structural features significantly influences the biological activity of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine:

| Functional Group | Effect on Activity |

|---|---|

| Pyrrole ring | Enhances anticancer and neuroprotective effects |

| Cycloheptyl group | Provides structural stability and enhances binding affinity |

| Benzyl moiety | Influences lipophilicity and cellular uptake |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of cycloheptyl derivatives against a panel of 60 human cancer cell lines. The results indicated that certain modifications led to improved GI50 values, highlighting the importance of structural optimization for enhancing anticancer efficacy .

Case Study 2: Neuroprotection

In a screening for MAO-B inhibitors, a derivative similar to Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine showed an IC50 value of 21 nM, indicating strong inhibitory activity compared to other tested compounds . This suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders.

Case Study 3: Antimicrobial Testing

A recent study tested various derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with the cycloheptyl moiety exhibited significant inhibitory effects, supporting further investigation into their use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a cycloheptylamine derivative with a 3-pyrrol-1-yl-benzyl halide via nucleophilic substitution. Key parameters include:

- Temperature : Optimized between 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the amine product .

- Data Reference : Analogous compounds (e.g., benzyl-pyrazolyl amines) achieve yields of 65–80% under similar conditions .

Q. How is the structural integrity of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyrrole proton signals at δ 6.2–6.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] matching theoretical m/z) .

- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs (e.g., doxorubicin) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .

- Data Interpretation : IC values <10 µM suggest high potency; discrepancies between assays may arise from solubility or off-target effects .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

- Activity comparison : Test isolated enantiomers in enzyme inhibition assays. For example, (S)-enantiomers of similar amines show 5–10× higher selectivity for kinase targets .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to analyze binding pocket interactions, explaining enantioselectivity .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models?

- Methodological Answer :

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

- Prodrug design : Modify the amine group with acetyl or PEGylated moieties to enhance bioavailability .

- In vivo validation : Use xenograft models with pharmacokinetic (PK) profiling (e.g., plasma half-life, C) to correlate in vitro potency with efficacy .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing impurities?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-alkylation) via precise temperature/residence time control .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratio, catalyst loading) to maximize yield and purity .

- Impurity profiling : LC-MS/MS to identify byproducts (e.g., dimeric amines) and adjust quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.